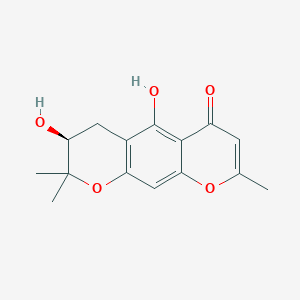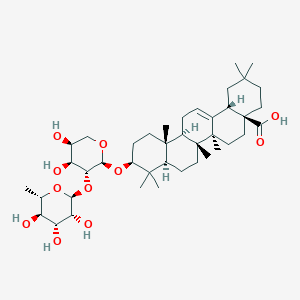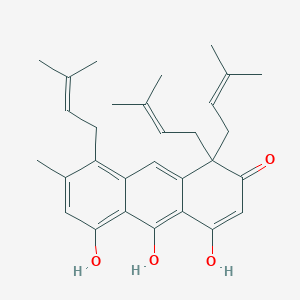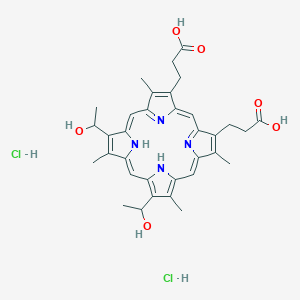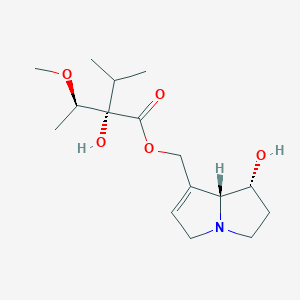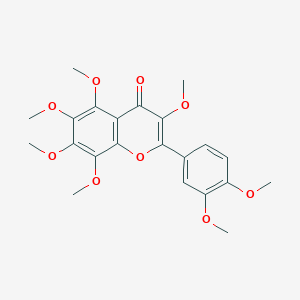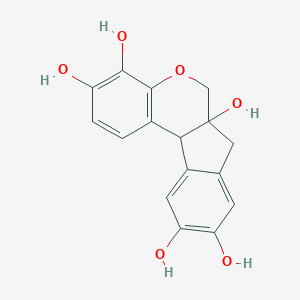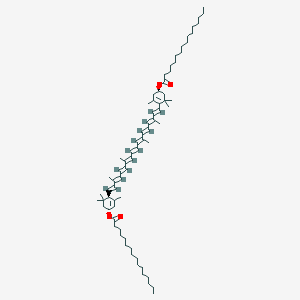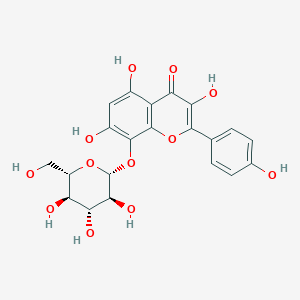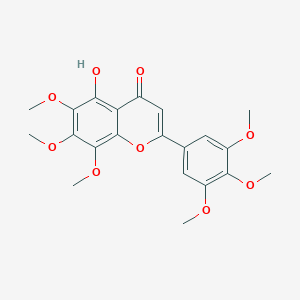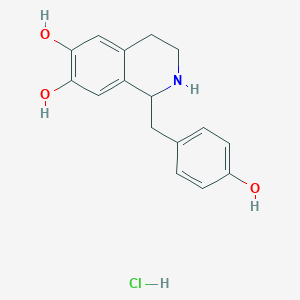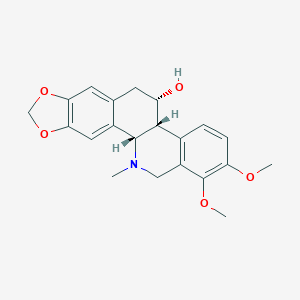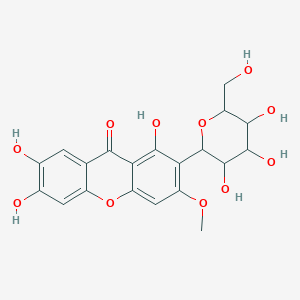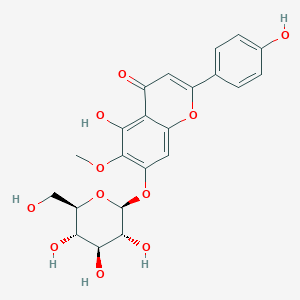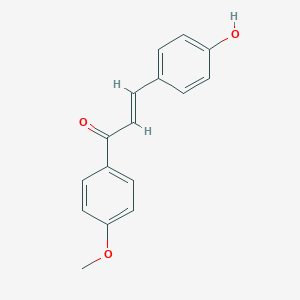
(2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Antifungal Activity in Agriculture
- Summary of Application: Chalconaringenin has been synthesized and tested against phytopathogens that affect a wide range of crops of commercial interest . It’s particularly effective against the B. cinerea and M. fructicola fungi .
- Methods of Application: The compounds were evaluated in vitro using the mycelial growth inhibition test .
- Results: Two and five compounds had similar activity to that of the positive control for B. cinerea and M. fructicola, respectively . The results allow the design of other compounds with activities superior to those of the compounds obtained in this study .
2. Various Scientific Research Areas
- Summary of Application: Chalconaringenin exhibits antioxidant properties, potentially offering protection against cell damage caused by free radicals. It can inhibit certain enzymes, including α-amylase and α-glucosidase, involved in carbohydrate digestion. It also possesses antimicrobial activity against various bacteria and fungi.
- Methods of Application: The methods of application vary depending on the specific application. For example, in enzyme inhibition studies, chalconaringenin would be introduced to a solution containing the enzyme and the rate of reaction observed.
- Results: Preliminary research suggests chalconaringenin may have anti-inflammatory effects, neuroprotective properties, and anticancer properties.
3. O-Hydroxylation Applications in Biosynthesis
- Summary of Application: This compound can be used in the biosynthesis of phenolic derivatives . It’s specifically hydroxylated at the o-position of the C4 position of the benzene ring in phenolic compounds, generating high-value polyhydroxyphenols .
- Methods of Application: The compound is introduced into a solution containing the enzyme 4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H), and the rate of reaction is observed .
- Results: The enzyme holds the potential to replace plant-derived P450s in the o-hydroxylation of plant polyphenols .
4. Antifungal Activity in Agriculture
- Summary of Application: This compound has been synthesized and tested against phytopathogens that affect a wide range of crops of commercial interest . It’s particularly effective against the B. cinerea and M. fructicola fungi .
- Methods of Application: The compounds were evaluated in vitro using the mycelial growth inhibition test .
- Results: Two and five compounds had similar activity to that of the positive control for B. cinerea and M. fructicola, respectively . The results allow the design of other compounds with activities superior to those of the compounds obtained in this study .
5. Antioxidant Properties
- Summary of Application: Chalconaringenin exhibits antioxidant properties, potentially offering protection against cell damage caused by free radicals .
- Methods of Application: The antioxidant properties of chalconaringenin can be studied using various in vitro assays, such as the DPPH radical scavenging assay .
- Results: Preliminary research suggests that chalconaringenin may have strong antioxidant effects .
6. Enzyme Inhibition
- Summary of Application: Chalconaringenin can inhibit certain enzymes, including α-amylase and α-glucosidase, involved in carbohydrate digestion .
- Methods of Application: In enzyme inhibition studies, chalconaringenin would be introduced to a solution containing the enzyme and the rate of reaction observed .
- Results: Preliminary research suggests that chalconaringenin may have strong inhibitory effects on these enzymes .
Eigenschaften
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11,17H,1H3/b11-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEGRADBFAKNHQ-NYYWCZLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
CAS RN |
69704-15-0 | |
| Record name | NSC139722 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



